molecular formula C14H20Cl2N2O2 B602226 Clencyclohexerol hydrochloride CAS No. 1435934-75-0

Clencyclohexerol hydrochloride

Cat. No.: B602226
CAS No.: 1435934-75-0
M. Wt: 319.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clencyclohexerol hydrochloride typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone, dimethyl sulfoxide (DMSO), and methanol .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Clencyclohexerol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Clencyclohexerol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Clencyclohexerol hydrochloride acts as a β-agonist, meaning it binds to and activates beta-adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it useful in the treatment of respiratory conditions .

Comparison with Similar Compounds

    Clenbuterol: Another β-agonist used for similar therapeutic purposes.

    Salbutamol: A widely used β-agonist for the treatment of asthma and other respiratory conditions.

    Terbutaline: Another β-agonist with similar applications in respiratory therapy.

Uniqueness: Clencyclohexerol hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to other β-agonists, it may offer different efficacy and safety profiles, making it a valuable addition to the range of available therapeutic agents .

Properties

IUPAC Name

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2.ClH/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9;/h5-6,9-10,13,18-20H,1-4,7,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRQOGKGWXTIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.